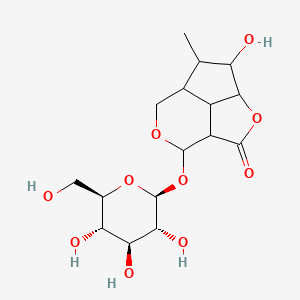
Vebraside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vebraside is a naturally occurring compound found in certain plant species. It is known for its potential therapeutic properties and has been the subject of various scientific studies. The compound is characterized by its unique chemical structure, which contributes to its biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Vebraside typically involves the extraction from plant sources followed by purification processes. The extraction is usually performed using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using biotechnological methods. This includes the use of plant cell cultures or genetically modified microorganisms to produce the compound in larger quantities. The process involves optimizing the growth conditions and extraction methods to maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions: Vebraside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced forms with potentially altered properties.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.
Applications De Recherche Scientifique
Vebraside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: this compound is investigated for its potential effects on cellular processes and its role in plant physiology.
Medicine: The compound is being explored for its therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of Vebraside involves its interaction with various molecular targets within the cell. It is known to modulate signaling pathways and affect the expression of certain genes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, this compound may inhibit specific enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Verbascoside: A structurally related compound with similar antioxidant and anti-inflammatory properties.
Echinacoside: Another related compound known for its immunomodulatory effects.
Acteoside: Shares structural similarities and exhibits comparable biological activities.
Uniqueness of Vebraside: this compound stands out due to its unique combination of biological activities and its potential for therapeutic applications. Its distinct chemical structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
113358-20-6 |
|---|---|
Formule moléculaire |
C16H24O10 |
Poids moléculaire |
376.36 g/mol |
Nom IUPAC |
5-hydroxy-6-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undecan-2-one |
InChI |
InChI=1S/C16H24O10/c1-4-5-3-23-15(8-7(5)13(9(4)18)25-14(8)22)26-16-12(21)11(20)10(19)6(2-17)24-16/h4-13,15-21H,2-3H2,1H3/t4?,5?,6-,7?,8?,9?,10-,11+,12-,13?,15?,16+/m1/s1 |
Clé InChI |
VFBJKEKWRZAYGB-DBABICBSSA-N |
SMILES isomérique |
CC1C2COC(C3C2C(C1O)OC3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
CC1C2COC(C3C2C(C1O)OC3=O)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















